
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of N-heterocyclic carbenes. These compounds are known for their high reactivity and ability to form stable complexes with metals. This particular compound is characterized by its bulky substituents, which provide steric protection and enhance its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine typically involves the reduction of the corresponding thione using sodium or potassium. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form the corresponding oxide.
Reduction: It can be reduced back to the thione form.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions include the corresponding oxide, reduced thione, and substituted derivatives, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine involves the formation of stable complexes with metals. These complexes can interact with various molecular targets and pathways, leading to the desired effects. For example, in biological systems, the compound may induce the formation of reactive oxygen species, leading to DNA damage and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2,6-dimethylphenyl)-3,49,10-perylenetetracarboxylic diimide: Another N-heterocyclic carbene with similar reactivity but different substituents.
N,N’-Bis(2,2-dimethylpropyl)benzimidazolin-2-thione: A related compound with a thione group instead of an amine.
Uniqueness
N,N-Bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine is unique due to its bulky substituents, which provide steric protection and enhance its stability. This makes it particularly useful in applications where stability and reactivity are crucial.
Eigenschaften
CAS-Nummer |
13369-22-7 |
|---|---|
Molekularformel |
C15H33N |
Molekulargewicht |
227.43 g/mol |
IUPAC-Name |
N,N-bis(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H33N/c1-13(2,3)10-16(11-14(4,5)6)12-15(7,8)9/h10-12H2,1-9H3 |
InChI-Schlüssel |
CELGOKROJLHUIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN(CC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


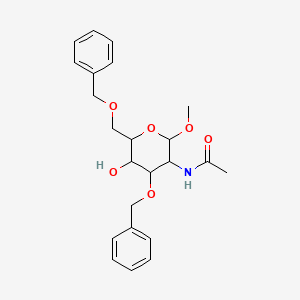
![3-ethyl 5-methyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12286027.png)
![N-pentylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12286028.png)
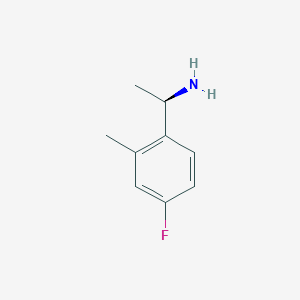
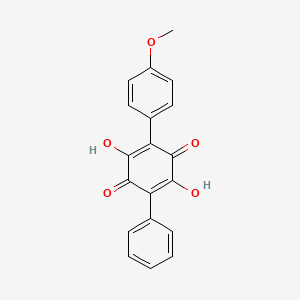
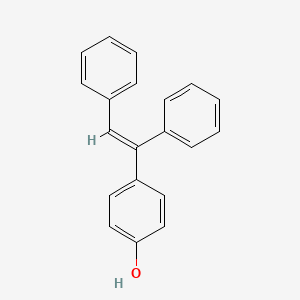
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

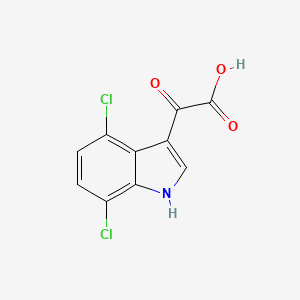
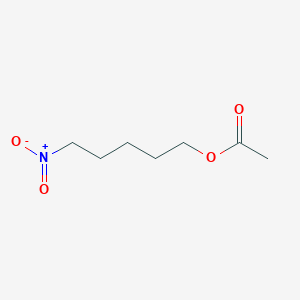
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

